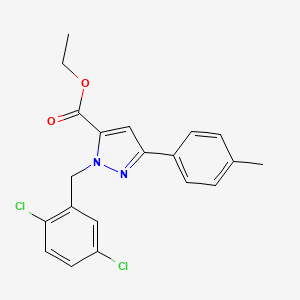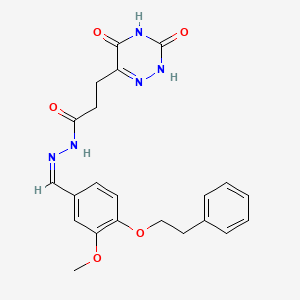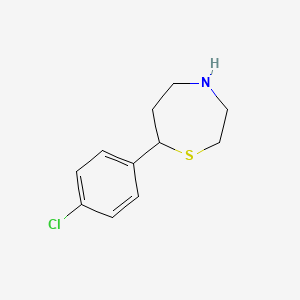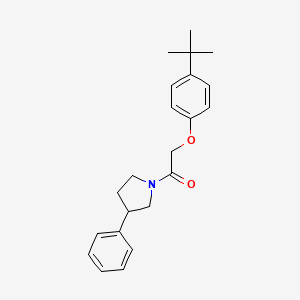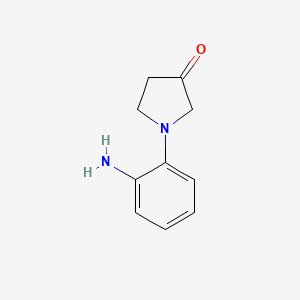![molecular formula C18H22N6O B14876992 2-({4-[(3,4-Dimethylphenyl)amino]pteridin-2-yl}amino)butan-1-ol](/img/structure/B14876992.png)
2-({4-[(3,4-Dimethylphenyl)amino]pteridin-2-yl}amino)butan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({4-[(3,4-Dimethylphenyl)amino]pteridin-2-yl}amino)butan-1-ol is a complex organic compound that features a pteridine core substituted with a 3,4-dimethylphenylamino group and a butan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-[(3,4-Dimethylphenyl)amino]pteridin-2-yl}amino)butan-1-ol typically involves multi-step organic reactionsThe final step involves the attachment of the butan-1-ol moiety under controlled conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and cost-effectiveness, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
2-({4-[(3,4-Dimethylphenyl)amino]pteridin-2-yl}amino)butan-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the pteridine core, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, sulfonates, polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Scientific Research Applications
2-({4-[(3,4-Dimethylphenyl)amino]pteridin-2-yl}amino)butan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential role in biological pathways and as a probe for studying enzyme interactions.
Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 2-({4-[(3,4-Dimethylphenyl)amino]pteridin-2-yl}amino)butan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
2-({4-[(3,4-Dimethylphenyl)amino]pteridin-2-yl}amino)ethan-1-ol: Similar structure but with an ethan-1-ol moiety instead of butan-1-ol.
4-amino-2-pteridinol: Shares the pteridine core but lacks the 3,4-dimethylphenylamino group and butan-1-ol moiety.
Uniqueness
2-({4-[(3,4-Dimethylphenyl)amino]pteridin-2-yl}amino)butan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C18H22N6O |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
2-[[4-(3,4-dimethylanilino)pteridin-2-yl]amino]butan-1-ol |
InChI |
InChI=1S/C18H22N6O/c1-4-13(10-25)22-18-23-16-15(19-7-8-20-16)17(24-18)21-14-6-5-11(2)12(3)9-14/h5-9,13,25H,4,10H2,1-3H3,(H2,20,21,22,23,24) |
InChI Key |
KAWOOJFJURZBSV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)NC1=NC2=NC=CN=C2C(=N1)NC3=CC(=C(C=C3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


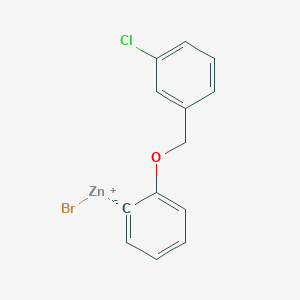
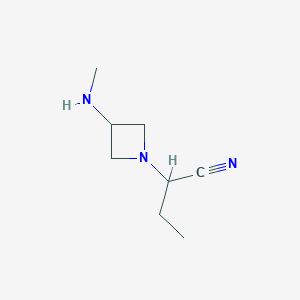
![3-Bromo-2-isopropylfuro[2,3-b]quinoxaline](/img/structure/B14876928.png)

![[3-(4-Butyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14876933.png)
![N-methoxy-N-methyl-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B14876941.png)
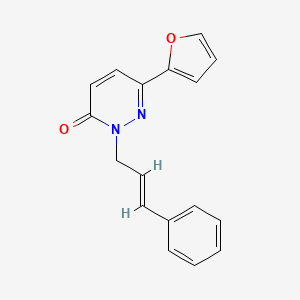
![N-[2-(3,4-dimethylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B14876955.png)
![4-[(N-Methylcyclohexylamino)methyl]phenylZinc bromide](/img/structure/B14876958.png)
